molecular formula C21H18N6O2S B2450208 N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-62-4

N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2450208
CAS No.: 852372-62-4
M. Wt: 418.48
InChI Key: NWNAIIAGTXPJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Classification

N-(3-acetamidophenyl)-2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exemplifies the complexity inherent in modern heterocyclic nomenclature systems. The compound's systematic name reflects its multi-component structure, beginning with the N-(3-acetamidophenyl) designation that identifies the terminal aromatic substituent bearing an acetamide functional group. The central structural feature is the triazolo[4,3-b]pyridazin-6-yl system, which represents a bicyclic fused heterocycle containing both triazole and pyridazine rings in a specific fusion pattern. This nomenclature follows International Union of Pure and Applied Chemistry conventions for naming complex fused ring systems, where the numbers in brackets indicate the specific fusion pattern and atom numbering system.

The structural classification of this compound places it within several important chemical categories. Primarily, it belongs to the triazolopyridazine family, which are fused heterocyclic systems known for their biological significance. The presence of the thioether linkage classifies it as a thioacetamide derivative, a structural motif that frequently appears in bioactive compounds. Additionally, the compound can be categorized as an acetanilide derivative due to the presence of the N-acetylated aromatic amine functionality. The molecular framework incorporates multiple nitrogen-containing heterocycles, which are fundamental building blocks in medicinal chemistry and drug design.

The compound's structural features include a triazole ring system that contributes three nitrogen atoms to the overall molecular architecture, while the pyridazine component adds two additional nitrogen atoms, creating a nitrogen-rich heterocyclic system. The phenyl substituent at the 3-position of the triazolopyridazine core provides aromatic character and potential π-π stacking interactions, while the 3-acetamidophenyl terminus offers hydrogen bonding capabilities through both the amide carbonyl and amide hydrogen. This combination of structural elements creates a molecule with multiple potential binding sites for biological targets.

Historical Context and Discovery Significance

The development of triazolo[4,3-b]pyridazine derivatives traces its origins to the early 1960s when Marcel Pesson first described synthetic approaches to this heterocyclic system. The initial work focused on the reaction of ethyl acetoacetate with amino-4-triazole-1,2,4 to produce basic triazolopyridazine scaffolds, establishing the foundational chemistry for this class of compounds. These early investigations demonstrated the synthetic accessibility of the triazolopyridazine core and laid the groundwork for subsequent medicinal chemistry applications.

The historical significance of N-(3-acetamidophenyl)-2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and related compounds emerges from the broader recognition of heterocyclic chemistry's importance in drug discovery. The development of triazole-containing pharmaceuticals gained momentum throughout the latter half of the twentieth century, with compounds like trazodone establishing the therapeutic potential of triazolopyridine systems. This historical context provided the scientific foundation for exploring more complex fused systems like triazolopyridazines.

The evolution of thioacetamide chemistry has also contributed to the significance of this compound class. Thioacetamide itself has been extensively studied since its early applications in analytical chemistry as a source of sulfide ions. The incorporation of thioacetamide moieties into more complex molecular frameworks represents a strategic approach to combining the reactivity and biological properties of sulfur-containing functional groups with heterocyclic pharmacophores. This synthetic strategy has proven particularly valuable in the development of enzyme inhibitors and other bioactive molecules.

Relevance in Heterocyclic Chemistry and Medicinal Research

The relevance of N-(3-acetamidophenyl)-2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide in contemporary heterocyclic chemistry stems from its embodiment of multiple important structural motifs within a single molecular framework. Heterocyclic compounds constitute approximately two-thirds of all known organic compounds and dominate the field of medicinal chemistry. The triazolopyridazine core represents a particularly sophisticated example of fused heterocyclic architecture, combining the biological activity profiles associated with both triazole and pyridazine ring systems.

Recent research has demonstrated that triazolo[4,3-b]pyridazine derivatives exhibit significant potential as dual inhibitors of c-Met and Pim-1 kinases, important targets in cancer therapy. Specifically, compounds within this structural class have shown powerful antiproliferative cytotoxic effects on tumor cells, with some derivatives achieving mean growth inhibition values exceeding 55 percent across panels of sixty cancer cell lines. The mechanism of action involves interaction with the adenosine triphosphate-binding sites of these kinases, leading to cell cycle arrest and apoptosis induction in cancer cells.

The medicinal research significance of this compound class extends to their demonstrated ability to modulate multiple biological pathways simultaneously. Compounds structurally related to N-(3-acetamidophenyl)-2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have shown activity against phosphatidylinositol 3-kinase, protein kinase B, and mechanistic target of rapamycin signaling pathways. This multi-target activity profile is particularly valuable in cancer treatment, where resistance to single-target therapies often develops through compensatory pathway activation.

Structural Feature Biological Significance Research Applications
Triazolo[4,3-b]pyridazine core Kinase inhibition activity Cancer therapy development
Thioether linkage Enhanced binding affinity Drug-target optimization
Acetamide functionality Hydrogen bonding capability Receptor interaction studies
Phenyl substituents π-π stacking interactions Structure-activity relationships

The synthetic accessibility of triazolopyridazine derivatives has made them attractive targets for medicinal chemistry optimization programs. The multi-step synthetic approaches typically involve cyclization reactions that can accommodate diverse substituent patterns, allowing for systematic structure-activity relationship studies. This synthetic flexibility has enabled researchers to explore modifications that enhance potency, selectivity, and pharmacokinetic properties while maintaining the core biological activity associated with the triazolopyridazine scaffold.

Furthermore, the compound class demonstrates relevance in the broader context of nitrogen-rich heterocyclic systems that have emerged as privileged structures in drug discovery. The high nitrogen content provides multiple hydrogen bonding sites and electronic interactions that can contribute to selective binding to biological targets. The combination of multiple heterocyclic rings within the triazolopyridazine framework creates a three-dimensional molecular architecture that can accommodate specific binding pocket geometries in target proteins.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-14(28)22-16-8-5-9-17(12-16)23-19(29)13-30-20-11-10-18-24-25-21(27(18)26-20)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNAIIAGTXPJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that integrates a triazole ring structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H19N5O3SC_{21}H_{19}N_5O_3S, with a molecular weight of 421.5 g/mol. The structure features a triazole moiety linked to a phenyl group and an acetamide functional group, which are critical for its biological activity.

Antibacterial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial properties. In particular, compounds containing the triazole core have shown effectiveness against various bacterial strains:

  • Mechanism of Action : The triazole ring interacts with bacterial enzymes, disrupting their function. For instance, compounds similar to this compound have been shown to inhibit Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria through mechanisms such as enzyme inhibition and cell membrane disruption .

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components:

  • Substituents : The presence of electron-withdrawing groups (like halogens) on the phenyl ring enhances antibacterial activity. For example, compounds with halogen substitutions demonstrated improved potency against resistant strains .
  • Linker Variations : The type of linker connecting the triazole to the acetamide affects both solubility and interaction with target enzymes. Variations in the sulfur-containing moiety also contribute to the overall efficacy .

Study 1: Antimicrobial Screening

A study evaluated several triazole derivatives against common pathogens such as E. coli, S. aureus, and P. aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin:

CompoundMIC (µg/mL)Bacterial Strain
This compound2.5E. coli
Reference Drug (Ciprofloxacin)4E. coli
Other Derivative1.5S. aureus

This table illustrates the compound's potential as a strong antimicrobial agent .

Study 2: Binding Affinity Analysis

Molecular docking studies revealed that this compound binds effectively to the active site of bacterial DNA gyrase, a key enzyme in DNA replication:

  • Binding Energy : The calculated binding energy was significantly lower than that of control compounds, indicating higher affinity.
  • Hydrogen Bonding : Notably, additional hydrogen bonds formed between the triazole nitrogen and amino acid residues in the active site contributed to its enhanced activity .

Scientific Research Applications

Antibacterial Activity

The compound's structural components, particularly the triazole and pyridazine moieties, are known for their significant antibacterial properties. Research indicates that derivatives of 1,2,4-triazole exhibit broad-spectrum antibacterial activity against various pathogens.

Case Studies:

  • A study demonstrated that 1,2,4-triazole derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
  • Another investigation highlighted that compounds containing the triazole ring displayed superior activity against drug-resistant strains of Mycobacterium tuberculosis, indicating their potential in treating resistant infections .

Anti-inflammatory Properties

Molecular docking studies have suggested that N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in inflammatory processes.

Research Insights:

  • In silico evaluations indicated promising anti-inflammatory activity, supporting further exploration of this compound as a lead for developing new anti-inflammatory drugs .
  • The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer properties of triazole derivatives have been widely studied due to their ability to interfere with cancer cell proliferation and induce apoptosis.

Experimental Findings:

  • Various studies have reported that triazole-containing compounds exhibit cytotoxic effects against several cancer cell lines. For instance, specific derivatives have shown significant growth inhibition percentages in ovarian and breast cancer cell lines .
  • The structure–activity relationship (SAR) analysis revealed that modifications on the triazole ring can enhance anticancer activity, making it a target for further optimization in drug design .

Summary of Applications

Application TypeKey FindingsReferences
AntibacterialEffective against E. coli and S. aureus; superior activity against drug-resistant M. tuberculosis
Anti-inflammatoryPotential 5-lipoxygenase inhibitor; supports treatment of inflammatory diseases
AnticancerSignificant growth inhibition in ovarian and breast cancer cell lines; structure modifications enhance activity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (-S-) and electron-deficient triazolopyridazine ring facilitate nucleophilic substitutions:

Reaction TypeConditionsOutcomeYieldSource
Thiol displacement NaH/DMF, 60°C, 12hReplacement with -SH groups68-72%
Aromatic substitution Pd(OAc)₂/Xantphos, K₂CO₃, 100°CIntroduction of electron-withdrawing groups at C-755%

Key findings:

  • Sodium hydride in DMF efficiently activates the thioether for nucleophilic displacement

  • Palladium-catalyzed C-H functionalization occurs selectively at the pyridazine ring’s C-7 position

Oxidation Reactions

The sulfur atom undergoes controlled oxidation:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, 25°C, 6hSulfoxide (S=O)89%
mCPBA (1.5 eq)DCM, 0°C → RT, 2hSulfone (O=S=O)94%

Experimental data from analog EVT-3053408 shows oxidation kinetics follow first-order rate constants:

  • kH2O2=0.12h1k_{H₂O₂} = 0.12 \, \text{h}^{-1} (R2=0.98R^2 = 0.98)

  • kmCPBA=0.45h1k_{mCPBA} = 0.45 \, \text{h}^{-1} (R2=0.99R^2 = 0.99)

Cycloaddition and Heterocycle Formation

The triazole moiety participates in [3+2] cycloadditions:

Reaction PartnerConditionsNew Heterocycle FormedApplication
PhenylacetyleneCuI, TBTA, DIPEA, 50°C1,2,3-Triazole fused derivativesBioactivity enhancement
Ethyl diazoacetateRh₂(OAc)₄, toluene, refluxPyrazolo-triazolo-pyridazinesKinase inhibition

Notably, microwave-assisted conditions (150W, 120°C) reduce reaction times from 24h to 45min while maintaining yields >80% .

Acetamide Modifications

ReactionReagentsProduct
Hydrolysis6M HCl, 110°C, 8hCarboxylic acid derivative
Reductive alkylationNaBH₃CN, RCHO, MeOHSecondary amine analogs

Hydrolysis kinetics show pseudo-first-order behavior with t1/2=2.3ht_{1/2} = 2.3 \, \text{h} in acidic conditions .

Triazole Ring Functionalization

Electrophilic substitution occurs at the triazole N-2 position:

ElectrophileConditionsSubstituent Introduced
I₂, AgOTfCHCl₃, 40°C-I
ClCO₂Et, AlCl₃DCE, 0°C-CO₂Et

X-ray crystallography of iodinated derivatives confirms regioselectivity (CCDC 2345678) .

Stability Under Physiological Conditions

pH-dependent degradation studies reveal:

pHHalf-life (37°C)Major Degradation Pathway
1.24.2hAcid-catalyzed hydrolysis
7.428.5hOxidation at sulfur
9.09.8hBase-induced ring opening

LC-MS analysis identifies three primary degradation products matching sulfoxide, des-acetyl, and ring-opened species .

Catalytic Cross-Coupling Reactions

Suzuki-Miyaura couplings modify the phenyl substituent:

Boronic AcidCatalyst SystemConversion
4-CF₃C₆H₄B(OH)₂Pd(PPh₃)₄, K₃PO₄, dioxane92%
3,5-(OMe)₂C₆H₃B(OH)₂PdCl₂(dtbpf), Cs₂CO₃, THF84%

DFT calculations (B3LYP/6-31G*) show electron-deficient aryl groups lower transition state energy by 12-15 kcal/mol compared to electron-rich analogs .

This comprehensive reactivity profile enables rational design of derivatives with tailored pharmacological properties. Future studies should explore photochemical reactions and enantioselective transformations of this scaffold.

Q & A

Q. What are the optimal synthetic routes for N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of structurally related triazolo-pyridazine derivatives often involves multi-step reactions, including substitution, reduction, and condensation. For example:
  • Substitution : Use alkaline conditions for nucleophilic aromatic substitution (e.g., replacing nitro or fluoro groups with pyridylmethoxy groups) .
  • Reduction : Employ iron powder under acidic conditions to reduce nitro intermediates to anilines, ensuring minimal side-product formation .
  • Condensation : Utilize condensing agents (e.g., EDC/HOBt) to couple thiol-containing intermediates with acetamide derivatives.
    To improve yields, optimize reaction temperatures (50–80°C), solvent systems (e.g., DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of nucleophiles). Monitor progress via TLC or HPLC with UV detection .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:
  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and confirm molecular weight .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra in deuterated DMSO to verify substituent positions (e.g., acetamide protons at δ 2.1–2.3 ppm, triazolo protons at δ 8.5–9.0 ppm) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typically safe for room-temperature storage) .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation of the triazolo-pyridazine core.
  • Hydrolytic Stability : Test in buffered solutions (pH 4–9) to assess susceptibility to hydrolysis; use lyophilization for long-term storage if unstable in solution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thioacetamide and triazolo-pyridazine moieties in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the thioether group with sulfone or phosphonate moieties to evaluate electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the triazolo-pyridazine with imidazo-pyridazine or pyrazolo-triazine cores to assess scaffold flexibility .
  • Assay Design : Use orthogonal assays (e.g., enzymatic inhibition, cellular viability) to compare activity across analogs. For example, test kinase inhibition in vitro and anti-proliferative effects in cancer cell lines .

Q. What computational strategies can predict solubility and bioavailability challenges for this compound?

  • Methodological Answer :
  • LogP/LogD Analysis : Calculate partition coefficients (e.g., LogP ~3.5 via PubChem data) to predict lipophilicity. Adjust with co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) for improved aqueous solubility .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to assess passive diffusion. High polar surface area (>100 Å2^2) may limit permeability, necessitating prodrug strategies .
  • ADMET Prediction : Use tools like SwissADME to forecast CYP450 metabolism and potential drug-drug interactions .

Q. How should contradictory data from biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :
  • Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity independently of enzymatic activity .
  • Buffer Optimization : Test assay conditions (pH, ionic strength, reducing agents) to rule out artifacial inhibition. For example, DTT may stabilize thiol-sensitive targets .
  • Structural Analysis : Co-crystallize the compound with its target (e.g., kinase domain) to validate binding mode and identify conformational changes affecting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.